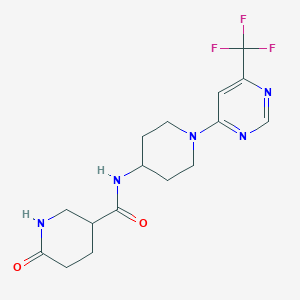
6-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-3-carboxamide is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a trifluoromethyl-substituted aldehyde and a suitable amine.
Piperidine Ring Formation: The piperidine ring is often formed via a cyclization reaction, which can be achieved using various cyclizing agents under controlled conditions.
Coupling Reactions: The pyrimidine and piperidine rings are then coupled using a suitable coupling reagent, such as a carbodiimide, to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
化学反応の分析
Types of Reactions
6-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
6-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Material Science: It is explored for its potential use in the synthesis of advanced materials with unique properties.
作用機序
The mechanism of action of 6-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 6-oxo-N-(1-(4-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-yl)piperidine-3-carboxamide
- 6-oxo-N-(1-(6-(difluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-3-carboxamide
Uniqueness
The presence of the trifluoromethyl group in 6-oxo-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)piperidine-3-carboxamide imparts unique chemical and biological properties, such as increased lipophilicity and metabolic stability, which can enhance its efficacy and selectivity in various applications.
特性
IUPAC Name |
6-oxo-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O2/c17-16(18,19)12-7-13(22-9-21-12)24-5-3-11(4-6-24)23-15(26)10-1-2-14(25)20-8-10/h7,9-11H,1-6,8H2,(H,20,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEXTTDIXLJZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5H,7H,8H-pyrano[4,3-b]pyridine-2-carbonitrile](/img/structure/B2808265.png)
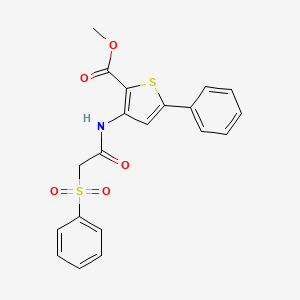
![Tert-butyl 4-[2-(1-cyanobutylamino)-1-hydroxy-2-oxoethyl]piperidine-1-carboxylate](/img/structure/B2808267.png)
![methyl 3-((3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2808268.png)
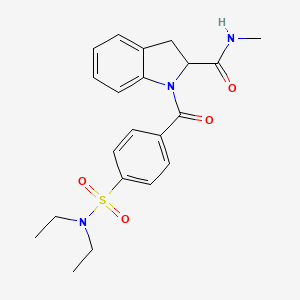
![3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide](/img/structure/B2808271.png)
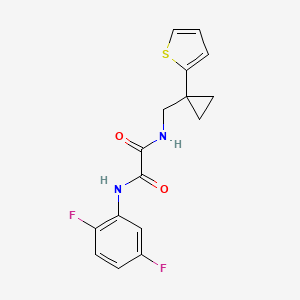
![3-[(3-chlorophenyl)methyl]-1-methyl-7-phenyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B2808274.png)
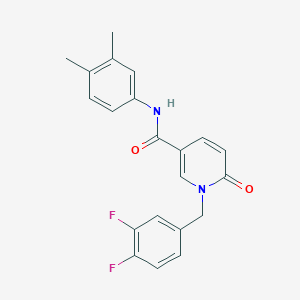
![3-[3-(1,1-difluoroethyl)bicyclo[1.1.1]pentan-1-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2808278.png)
![4-[[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methylamino]quinoline-3-carboxylic acid](/img/structure/B2808280.png)
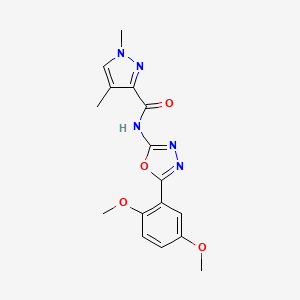
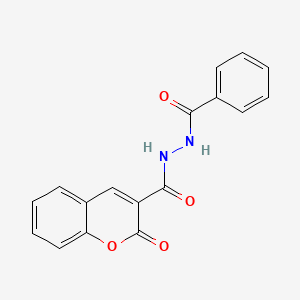
![3-(3,5-dimethylphenyl)-2-((2-fluorobenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2808287.png)
